molecular formula C14H14F3N3 B066383 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline CAS No. 175203-79-9

4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline

Cat. No. B066383
CAS RN: 175203-79-9
M. Wt: 281.28 g/mol
InChI Key: VCJGCFMRAFRJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline derivatives often involves multi-step chemical processes. A notable method includes the preparation of 2-(piperazin-1-yl) quinoline derivatives from 2-haloquinolines and anilides, undergoing alkylation, arylation, acylation, and reductive amination to form the desired products. These methods provide an efficient pathway to polyfunctionalized heterocyclic compounds with pharmacological interest (Gouda & El-Bana, 2023).

Molecular Structure Analysis

Crystal structure and molecular docking studies reveal the complex architecture of these compounds. For example, the crystal structures of certain derivatives feature interactions like C-H…O, C-H…π_aryl, and π_aryl…π_aryl, leading to multidimensional supramolecular architectures. These interactions and the conformational details of the piperazine ring, which often adopts a chair conformation, play a critical role in the biological activity of these molecules (Desai et al., 2017).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, including electrochemical oxidation in the presence of indole derivatives, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives. These reactions are influenced by the unique regioselectivity and the electrochemical conditions applied, showcasing the reactive versatility of these compounds (Amani, Khazalpour, & Nematollahi, 2012).

Scientific Research Applications

  • Antimalarial and Antiparasitic Applications :

    • The structure 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, related to 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline, has exhibited diverse pharmacological profiles including antimalarial and antiparasitic properties (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
  • Anticancer Activity :

    • Novel 4-piperazinylquinoline derivatives based on the isatin scaffold were synthesized and showed cytotoxic effects on human breast tumor cell lines (Solomon, Hu, & Lee, 2010).
  • Antibacterial and Antifungal Properties :

    • Synthesized derivatives of this compound, such as 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehydes, have been evaluated for in-silico antimicrobial activity (Desai et al., 2017).
  • Potential in Treating Infectious Diseases :

    • The compound's derivatives were synthesized and evaluated for in vivo activity against Mycobacterium tuberculosis, showing comparable activity to that of sparfloxacin (Shindikar & Viswanathan, 2005).
  • Chemical Properties and Synthesis :

    • The synthesis and crystal structure of certain derivatives were studied, providing insights into their chemical properties and potential applications (Chu & Claiborne, 1991).
  • Role in Neuropharmacology :

    • Some derivatives have shown potential as ligands for the human histamine H4 receptor, suggesting applications in neuropharmacology and anti-inflammatory treatments (Smits et al., 2008).

Future Directions

The future directions for the study of 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline could involve further exploration of its anticancer properties. In particular, its potential as a lead for an effective and safe anticancer drug could be investigated .

properties

IUPAC Name

4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)13-9-12(20-7-5-18-6-8-20)10-3-1-2-4-11(10)19-13/h1-4,9,18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJGCFMRAFRJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380666
Record name 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175203-79-9
Record name 4-(1-Piperazinyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-79-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.